molecular formula C34H27NOS2 B12525756 3-[(Anthracen-9-YL)methoxy]-2,6-bis[(phenylsulfanyl)methyl]pyridine CAS No. 820972-66-5

3-[(Anthracen-9-YL)methoxy]-2,6-bis[(phenylsulfanyl)methyl]pyridine

Cat. No.: B12525756
CAS No.: 820972-66-5
M. Wt: 529.7 g/mol
InChI Key: HQABTLJBKVSVPI-UHFFFAOYSA-N
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Description

3-[(Anthracen-9-YL)methoxy]-2,6-bis[(phenylsulfanyl)methyl]pyridine is a complex organic compound characterized by the presence of anthracene, methoxy, phenylsulfanyl, and pyridine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Anthracen-9-YL)methoxy]-2,6-bis[(phenylsulfanyl)methyl]pyridine typically involves multiple steps. One common approach is the reaction of anthracene derivatives with pyridine derivatives under specific conditions. For instance, the reaction may involve the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

3-[(Anthracen-9-YL)methoxy]-2,6-bis[(phenylsulfanyl)methyl]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce anthracene-based alcohols .

Scientific Research Applications

3-[(Anthracen-9-YL)methoxy]-2,6-bis[(phenylsulfanyl)methyl]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(Anthracen-9-YL)methoxy]-2,6-bis[(phenylsulfanyl)methyl]pyridine involves its interaction with specific molecular targets. The anthracene moiety can intercalate with DNA, while the pyridine ring may interact with enzymes or receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 9-Anthraldehyde oxime
  • Anthracen-9-ylmethylene-(4-methoxyphenyl)amine
  • 9-(4-phenylethynyl)-anthracene

Uniqueness

3-[(Anthracen-9-YL)methoxy]-2,6-bis[(phenylsulfanyl)methyl]pyridine is unique due to its combination of anthracene, methoxy, phenylsulfanyl, and pyridine groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

820972-66-5

Molecular Formula

C34H27NOS2

Molecular Weight

529.7 g/mol

IUPAC Name

3-(anthracen-9-ylmethoxy)-2,6-bis(phenylsulfanylmethyl)pyridine

InChI

InChI=1S/C34H27NOS2/c1-3-13-28(14-4-1)37-23-27-19-20-34(33(35-27)24-38-29-15-5-2-6-16-29)36-22-32-30-17-9-7-11-25(30)21-26-12-8-10-18-31(26)32/h1-21H,22-24H2

InChI Key

HQABTLJBKVSVPI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SCC2=NC(=C(C=C2)OCC3=C4C=CC=CC4=CC5=CC=CC=C53)CSC6=CC=CC=C6

Origin of Product

United States

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